2-Chloro-6-(4-chlorophenyl)pyrazine

Lipophilicity Drug Design Physicochemical Profiling

2-Chloro-6-(4-chlorophenyl)pyrazine is a 2,6-disubstituted pyrazine heterocycle (C10H6Cl2N2, MW 225.07 g/mol) bearing a chlorine atom at the 2-position and a 4-chlorophenyl ring at the 6-position. It is primarily employed as a synthetic building block in medicinal chemistry for constructing kinase inhibitor scaffolds, including those targeting CK2, PIM, and AKT kinases.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 637353-09-4
Cat. No. B1628773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(4-chlorophenyl)pyrazine
CAS637353-09-4
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CC(=N2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-13-6-10(12)14-9/h1-6H
InChIKeyIXNZYIPBGXYXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(4-chlorophenyl)pyrazine (CAS 637353-09-4): Procurement-Grade Physicochemical Baseline and Scaffold Identity


2-Chloro-6-(4-chlorophenyl)pyrazine is a 2,6-disubstituted pyrazine heterocycle (C10H6Cl2N2, MW 225.07 g/mol) bearing a chlorine atom at the 2-position and a 4-chlorophenyl ring at the 6-position . It is primarily employed as a synthetic building block in medicinal chemistry for constructing kinase inhibitor scaffolds, including those targeting CK2, PIM, and AKT kinases . Computed physicochemical properties include an XLogP3 of 3.0, zero hydrogen bond donors, and a topological polar surface area of 25.8 Ų . A documented synthetic route proceeding via Suzuki-Miyaura cross-coupling of 2,6-dichloropyrazine with 4-chlorophenylboronic acid delivers the compound in 33% isolated yield .

Why 2-Chloro-6-(4-chlorophenyl)pyrazine Cannot Be Replaced by Its Monohalogenated or Non-Halogenated Analogs


Within the 2-chloro-6-arylpyrazine series, the identity of the aryl substituent directly dictates key molecular properties and downstream reactivity that impact both synthetic utility and biological performance. The presence of the para-chloro substituent on the phenyl ring significantly elevates lipophilicity (XLogP3 = 3.0) compared to the unsubstituted phenyl analog (XLogP3 = 2.4) or the para-fluoro analog (XLogP3 = 2.5) . This difference alters membrane permeability potential and chromatographic behavior, making direct substitution non-trivial in SAR campaigns. Furthermore, the electron-withdrawing nature of the 4-chlorophenyl group modulates the reactivity of the pyrazine 2-chloro position in cross-coupling chemistry, as evidenced by the lower Suzuki coupling yield (33%) relative to the phenyl analog (75%) . In biological systems, derivatives bearing the 4-chlorophenyl motif have demonstrated superior antimycobacterial activity: 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide achieved 65% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 μg/mL, outperforming other aniline-substituted congeners in the same series . These quantitative distinctions preclude casual interchange with structurally related but functionally divergent analogs.

Quantitative Differentiation Evidence: 2-Chloro-6-(4-chlorophenyl)pyrazine vs. Key Analogs


Elevated Lipophilicity (XLogP3 = 3.0) Compared to Non-Chlorinated and Fluoro-Analogs Enables Differential Membrane Partitioning

The target compound exhibits a computed XLogP3 of 3.0, which is 0.6 logP units higher than 2-chloro-6-phenylpyrazine (XLogP3 = 2.4) and 0.5 logP units higher than 2-chloro-6-(4-fluorophenyl)pyrazine (XLogP3 = 2.5) . This represents a approximately 4-fold increase in calculated octanol-water partition coefficient relative to the non-halogenated phenyl analog, potentially translating to enhanced passive membrane permeability and blood-brain barrier penetration in cellular assays.

Lipophilicity Drug Design Physicochemical Profiling

Reduced Suzuki-Miyaura Coupling Efficiency (33% Yield) Reflects Electronic Deactivation by the 4-Chlorophenyl Substituent

The target compound is synthesized via Pd(PPh3)4-catalyzed Suzuki-Miyaura coupling of 2,6-dichloropyrazine with 4-chlorophenylboronic acid, affording an isolated yield of 33% after chromatographic purification . Under analogous conditions, the coupling of 2,6-dichloropyrazine with phenylboronic acid to produce 2-chloro-6-phenylpyrazine proceeds with a significantly higher isolated yield of 75% . The approximately 2.3-fold lower yield for the 4-chlorophenyl analog is consistent with the electron-withdrawing effect of the para-chloro substituent, which reduces the nucleophilicity of the boronic acid coupling partner and slows the transmetallation step.

Synthetic Chemistry Cross-Coupling Process Chemistry

Carboxamide Derivative (6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide) Demonstrates the Highest Antimycobacterial Potency Within a 16-Compound Series

In a study of 16 chlorinated N-phenylpyrazine-2-carboxamide derivatives, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide—the amide derivative accessible from the target compound via oxidation and amidation—manifested the highest in vitro activity against Mycobacterium tuberculosis strain H37Rv, achieving 65% inhibition at a concentration of 6.25 μg/mL . By comparison, other aniline-substituted congeners in the same series, such as those bearing 3-chlorophenyl or 3,4-dichlorophenyl groups, exhibited lower antimycobacterial potency at equivalent concentrations, demonstrating that the 4-chlorophenyl substitution pattern is critical for maximal activity within this chemotype.

Antimycobacterial Tuberculosis Structure-Activity Relationship

2-Chloro Pyrazine Derivatives Exhibit Superior Antistaphylococcal Activity Relative to 2-Bromo Congeners in Chalcone-Based Series

In a panel of selected bacteria, non-alkylated pyrazine-based chalcone derivatives bearing a 2-chloro substituent on the pyrazine ring demonstrated the highest inhibitory effect against Staphylococcus sp., outperforming their 2-bromo counterparts . This class-level SAR observation indicates that the 2-chloro substitution—present in the target compound—is the preferred halogen at this position for antistaphylococcal activity. Although this evidence derives from chalcone derivatives rather than the target compound itself, it underscores the value of the 2-chloro-6-arylpyrazine scaffold as a privileged substructure for antibacterial lead optimization.

Antibacterial Staphylococcus Halogen Effect

Higher Molecular Weight (225.07 g/mol) and Exact Mass (223.99 Da) Differentiate Physicochemical Handling from Lighter Analogs

The target compound has a molecular weight of 225.07 g/mol, which is 34.44 g/mol higher than 2-chloro-6-phenylpyrazine (190.63 g/mol) and 16.45 g/mol higher than 2-chloro-6-(4-fluorophenyl)pyrazine (208.62 g/mol) . The exact monoisotopic mass of 223.9908 Da provides a unique mass spectrometry signature that distinguishes it from the phenyl analog (190.0298 Da) and the 4-fluorophenyl analog (208.0204 Da), facilitating unambiguous identity confirmation by LC-MS or HRMS in procurement quality control workflows.

Physicochemical Properties Analytical Chemistry Procurement Specification

Optimal Application Scenarios for 2-Chloro-6-(4-chlorophenyl)pyrazine Based on Quantitative Differentiation Evidence


Anti-Tubercular Lead Optimization Requiring the 4-Chlorophenyl Pyrazine-2-Carboxamide Pharmacophore

Medicinal chemistry programs targeting Mycobacterium tuberculosis should prioritize 2-Chloro-6-(4-chlorophenyl)pyrazine as the key intermediate for generating 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, the most potent antimycobacterial derivative within a 16-compound series (65% inhibition of M. tuberculosis H37Rv at 6.25 μg/mL) . Substituting the 4-chlorophenyl group with other aryl substituents results in diminished antitubercular activity, making this specific intermediate indispensable for maintaining the pharmacophore's efficacy.

Kinase Inhibitor Scaffold Construction Requiring Elevated Lipophilicity for CNS Target Engagement

For CNS-penetrant kinase inhibitor programs—such as those targeting glioblastoma-associated AKT2/PKBβ—the higher XLogP3 of 2-Chloro-6-(4-chlorophenyl)pyrazine (3.0 vs. 2.4 for the phenyl analog) may confer a pharmacokinetic advantage in crossing the blood-brain barrier . The 4-chlorophenyl-substituted pyrano[2,3-c]pyrazole derivatives derived from this chemotype have demonstrated low micromolar AKT2 inhibitory activity with selectivity over non-cancerous cells, supporting the value of the chlorophenyl motif in glioma-targeted kinase inhibitor design .

Antibacterial Discovery Leveraging 2-Chloro Pyrazine Privileged Substructures Against Staphylococcus sp.

Antibacterial discovery groups focused on Gram-positive pathogens, particularly Staphylococcus sp., can exploit the class-level SAR finding that 2-chloro pyrazine derivatives outperform their 2-bromo congeners in antistaphylococcal assays . The target compound provides the 2-chloro-6-arylpyrazine core that can be elaborated into chalcone-based or other antibacterial series, offering a synthetically tractable entry point for hit-to-lead optimization.

Analytical Reference Standard Procurement Requiring Unambiguous Mass Spectrometric Identity Confirmation

Analytical and QC laboratories procuring reference standards for LC-MS or HRMS method development benefit from the compound's unique exact mass (223.9908 Da) and distinct isotopic pattern arising from two chlorine atoms . These features enable unambiguous differentiation from the monochloro phenyl analog (190.0298 Da) and the chloro-fluoro analog (208.0204 Da) in complex mixtures, reducing the risk of false-positive identification in bioanalytical workflows.

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